molecular formula C9H7NO4 B1677370 3,4-Methylenedioxy-beta-nitrostyrene CAS No. 1485-00-3

3,4-Methylenedioxy-beta-nitrostyrene

Cat. No.: B1677370
CAS No.: 1485-00-3
M. Wt: 193.16 g/mol
InChI Key: KFLWBZPSJQPRDD-ARJAWSKDSA-N
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Description

Manganese(II) sulfide, also known as manganese monosulfide, is a chemical compound composed of manganese and sulfur. It occurs naturally as the minerals alabandite, rambergite, and browneite. Manganese(II) sulfide is a p-type semiconductor with a wide bandgap of approximately 3 eV. It exhibits polymorphism, existing in different crystal structures such as cubic (isometric) and hexagonal forms .

Preparation Methods

Synthetic Routes and Reaction Conditions: Manganese(II) sulfide can be synthesized by reacting a manganese(II) salt, such as manganese(II) chloride, with ammonium sulfide: [ \text{(NH}_4\text{)}_2\text{S} + \text{MnCl}_2 \rightarrow 2 \text{NH}_4\text{Cl} + \text{MnS} ] This reaction typically occurs in an aqueous solution at room temperature .

Industrial Production Methods: Industrial production of manganese(II) sulfide often involves the solvothermal synthesis method. This approach allows for the control of phase structure and morphology by adjusting sulfur sources and solvents. The solvothermal method is particularly effective for producing manganese(II) sulfide nanocrystals with specific shapes and sizes .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,4-Methylenedioxy-β-nitrostyrene is a β-nitrostyrene derivative with several applications in scientific research, including its use as an intermediate in synthesizing drugs and as an inhibitor of inflammation and tumor cell growth .

Scientific Research Applications

  • Synthesis of Illicit Drugs β-methyl-β-nitrostyrene derivatives, including 3,4-methylenedioxy-β-methyl-β-nitrostyrene, are important intermediates in synthesizing illicit amphetamine-like drugs such as 3,4-methylenedioxymethamphetamine (MDMA), 3,4-methylenedioxyamphetamine (MDA), p-methoxyamphetamine (PMA), and 4-methylthioamphetamine (4-MTA) .
  • Anti-inflammatory Research 3,4-Methylenedioxy-β-nitrostyrene inhibits NLRP3 inflammasome activation, which can ameliorate burn wound progression and promote wound healing. It significantly reduces neutrophil infiltration, restores wound perfusion, and accelerates wound healing . In burn wounds, the NLRP3 inflammasome is mainly observed in macrophages within the zone of stasis . Additionally, nitrostyrene blocks the assembly of the NLRP3 inflammasome by inhibiting NLRP3 ATPase activity .
  • Antimicrobial Research Studies have investigated the antimicrobial activity of 3,4-alkyloxy modification of β-nitrostyrene derivatives . For example, 3,4-dimethoxy-β-nitrostyrene derivatives have shown potential broad activity against strains of bacteria, yeast, and mold, with the highest activity against Candida albicans .
  • Antitumor Research: 3,4-Methylenedioxy-β-nitrostyrene can inhibit tumor cell growth and induce apoptosis by disrupting tubulin polymerization . It can also alter the motility, colony formation, and colony survival of osteosarcoma cell lines .
  • Treatment of Scedosporium spp. Infection: 3,4-Methylenedioxy-β-methyl-β-nitrostyrene, or a pharmaceutically acceptable salt thereof, may be administered orally as tablets, aqueous or oily suspensions for the treatment of scedosporium spp. infection .

Safety and Hazards

3,4-Methylenedioxy-beta-nitrostyrene is classified with the following hazards :

  • Toxic if swallowed
  • Causes skin irritation
  • Causes serious eye irritation
  • May cause respiratory irritation

Mechanism of Action

The mechanism of action of manganese(II) sulfide varies depending on its application:

Comparison with Similar Compounds

Manganese(II) sulfide can be compared with other manganese sulfides and related compounds:

Manganese(II) sulfide stands out due to its polymorphism, wide bandgap, and diverse applications in various fields, making it a unique and valuable compound in scientific research and industrial applications.

Biological Activity

3,4-Methylenedioxy-beta-nitrostyrene (MDBN) is a compound that has gained attention for its diverse biological activities, particularly as an inhibitor of specific tyrosine kinases and its potential therapeutic applications in various diseases. This article delves into the biological activity of MDBN, highlighting its mechanisms of action, effects on different biological pathways, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 1485-00-3
  • Molecular Formula : C9H7NO4
  • Molecular Weight : 193.16 g/mol
  • Appearance : Yellow powder

MDBN is primarily recognized as a selective inhibitor of Src and Syk tyrosine kinases. These kinases are critical in various signaling pathways related to cell proliferation, survival, and inflammation. The inhibition of these kinases by MDBN results in:

  • Inhibition of Platelet Activation : MDBN prevents the phosphorylation and cytoskeletal association of GPIIb/IIIa and talin, leading to antiaggregative effects on thrombin-induced platelet aggregation with an IC50 value of 12.7 μM .
  • Impact on NLRP3 Inflammasome Activation : MDBN has been shown to inhibit the assembly of the NLRP3 inflammasome, which plays a significant role in inflammatory responses. This inhibition is attributed to its ability to block the ATPase activity of NLRP3, thereby preventing the activation of downstream inflammatory pathways .

Biological Activities

The biological activities of MDBN extend beyond kinase inhibition:

  • Anti-Cancer Properties : Studies have indicated that MDBN derivatives exhibit anti-cancer effects by inducing apoptosis in cancer cells through mechanisms involving the caspase cascade and modulation of signaling pathways such as PI3K/AKT and STAT3 . The β-nitrostyrene family, which includes MDBN, has been linked to anti-cancer activities across various cancer types.
  • Anti-Inflammatory Effects : By inhibiting the NLRP3 inflammasome, MDBN can reduce the secretion of pro-inflammatory cytokines like IL-1β. This property positions it as a potential therapeutic agent for diseases characterized by chronic inflammation .

Case Studies and Experimental Data

  • Platelet Aggregation Inhibition :
    • A study demonstrated that MDBN selectively inhibits platelet aggregation induced by thrombin. The compound's mechanism involves blocking GPIIb/IIIa activation, which is crucial for platelet aggregation .
  • Cancer Cell Studies :
    • In vitro studies showed that MDBN derivatives could reduce cell viability in esophageal cancer cells by promoting apoptosis. The treatment led to increased expression of pro-apoptotic markers and decreased migration capabilities .
  • Inflammasome Inhibition :
    • Experimental data revealed that MDBN effectively inhibits NLRP3 inflammasome activation in THP-1 cells, leading to reduced IL-1β secretion and caspase-1 activation .

Summary Table of Biological Activities

ActivityMechanismReference
Src/Syk Kinase InhibitionPrevents phosphorylation of GPIIb/IIIa
Anti-CancerInduces apoptosis via caspase activation
Anti-InflammatoryInhibits NLRP3 inflammasome assembly

Q & A

Basic Research Questions

Q. What is the optimal synthetic route for preparing MDBN, and how can purity be ensured?

MDBN is synthesized via the condensation of piperonal (3,4-methylenedioxybenzaldehyde) with nitromethane using ammonium acetate as a catalyst in glacial acetic acid. Key steps include:

  • Refluxing the mixture at 100–110°C for 1 hour.
  • Precipitation in ice-water followed by recrystallization in ethanol:acetone (2:1 v/v) to achieve >95% purity.
  • Monitoring via melting point (159–163°C) and HPLC to confirm crystallinity and absence of byproducts .

Q. How does MDBN inhibit tyrosine kinases such as Syk and Src?

MDBN acts as a competitive ATP-binding site inhibitor. Key assays include:

  • Kinase activity assays : Measure IC50 values using recombinant Syk (IC50 = 2.5 µM) and Src (IC50 = 29.3 µM) in kinase buffer with ATP-γ-³²P.
  • Platelet aggregation studies : Validate functional inhibition via collagen-induced platelet aggregation (IC50 = 10 µM) using turbidimetric methods .

Q. What are the standard protocols for handling MDBN in laboratory settings?

  • Storage : Light-sensitive; store sealed at 2–8°C in amber vials.
  • Safety : Use PPE (gloves, goggles) due to acute oral toxicity (LD50 = 300 mg/kg in rats) and skin/eye irritation risks.
  • Waste disposal : Neutralize with 10% sodium bicarbonate before incineration .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC50 values for MDBN across studies?

Discrepancies in IC50 values (e.g., Syk inhibition ranging from 2.5 µM to 5 µM) may arise from assay conditions:

  • ATP concentration : Higher ATP levels reduce apparent potency.
  • Cellular vs. cell-free systems : Cellular permeability and off-target effects (e.g., p97 inhibition at 1.7 µM) can skew results.
  • Methodological validation : Use orthogonal assays (e.g., surface plasmon resonance for binding affinity) to confirm specificity .

Q. What experimental designs are suitable for studying MDBN’s NLRP3 inflammasome inhibition in vivo?

  • Colitis model : Administer MDBN (10–20 mg/kg/day, oral) in dextran sulfate sodium (DSS)-treated mice. Assess colon histopathology and IL-1β levels via ELISA.
  • Burn wound model : Apply topical MDBN (1% w/v in hydrogel) to deep second-degree burns in rats. Measure wound progression and NLRP3 assembly via immunohistochemistry .

Q. How does MDBN suppress triple-negative breast cancer (TNBC) metastasis mechanistically?

MDBN inhibits β1 integrin-mediated adhesion and surface protein disulfide isomerase (PDI), critical for extracellular matrix interactions. Key assays:

  • Transwell migration : Treat MDA-MB-231 cells with 10 µM MDBN; quantify migration inhibition via crystal violet staining.
  • Flow cytometry : Monitor β1 integrin clustering using fluorescent antibodies .

Q. What strategies mitigate MDBN’s light sensitivity in long-term cell culture studies?

  • Light-protected culture : Use amber plates or wrap culture dishes in foil.
  • Stability testing : Pre-incubate MDBN in cell media under experimental conditions; quantify degradation via LC-MS.
  • Alternative solvents : DMSO (≤0.1% v/v) enhances solubility without accelerating photodegradation .

Q. Data Contradiction Analysis

Q. Why does MDBN exhibit pro-apoptotic effects in some cancers but anti-autophagy effects in others?

  • Context-dependent mechanisms : In Ehrlich ascites cells, MDBN mobilizes cytoplasmic Ca²⁺, triggering apoptosis via caspase-3 activation.
  • Autophagy inhibition : Blocks AMPK/mTOR signaling in TNBC, increasing ROS-mediated DNA damage.
  • Experimental controls : Include autophagy markers (LC3-II, p62) and apoptosis assays (Annexin V/PI) in parallel studies .

Q. Methodological Tables

Assay Type Key Parameters References
Kinase InhibitionATP-γ-³²P, Syk IC50 = 2.5 µM
NLRP3 Assembly BlockingASC oligomerization assay, IC50 = 5 µM
Platelet AggregationCollagen (2 µg/mL), turbidimetry at 650 nm

Properties

CAS No.

1485-00-3

Molecular Formula

C9H7NO4

Molecular Weight

193.16 g/mol

IUPAC Name

5-[(Z)-2-nitroethenyl]-1,3-benzodioxole

InChI

InChI=1S/C9H7NO4/c11-10(12)4-3-7-1-2-8-9(5-7)14-6-13-8/h1-5H,6H2/b4-3-

InChI Key

KFLWBZPSJQPRDD-ARJAWSKDSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)C=C[N+](=O)[O-]

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C\[N+](=O)[O-]

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C[N+](=O)[O-]

Appearance

Solid powder

Key on ui other cas no.

22568-48-5
1485-00-3

Pictograms

Acute Toxic; Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3,4-methylenedioxy-beta-nitrostyrene
MNS cpd

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a 45-L cryogenic reactor with a contoured, anchor stirrer was dissolved 5.537 kg (36.9 moles) piperonal in 9 L methanol and 2.252 kg (36.9 moles) nitromethane at 15°-20° C. The jacket temperature was set to -5° C. and the reaction solution cooled to a temperature of +3.5° C. A 21° C. solution of 3.10 kg (38.8 moles) 50% (w:w) aquous sodium hydroxide diluted with 3.7 L water was pumped in. The reaction temperature was maintained between 10°-15° C. When addition was complete, the jacket temperature was reset to 1° C. and stirring continued for 30 minutes. A mixture of 7 kg ice in 19 L water was added to dissolve most of the solid. The reaction mixture was filtered through canvas and then a 27R10SV Honeycomb filter. The filtered solution was metered into a 21° C. mixture of 7.4 L concentrated hydrochloric acid in 11.1 L deionized water. The final reaction temperature was 26° C. The resulting product was centrifuged and washed until the wash pH rose to at least 6 (by pH indicating paper). The crude product was dissolved in 92 L dichloromethane and the layers separated. The aqueous layer was washed once with 8 L dichloromethane. The combined organics were dried over 1.32 kg magnesium sulfate and filtered through Whatman #1 paper. The volume was reduced to 20% and the solution cooled to 4° C. Filtration through Whatman #1 paper, followed by ambient temperature drying in vacuo with an air leak afforded 1.584 kg (22%) of a first crop Concentration of the MLS to 25% followed by similar cooling, filtration, and drying afforded 0.262 kg (4%) of a second crop. The yellow product darkened on standing in light and air.
Quantity
5.537 kg
Type
reactant
Reaction Step One
Quantity
2.252 kg
Type
reactant
Reaction Step One
Quantity
9 L
Type
solvent
Reaction Step One
Quantity
3.1 kg
Type
reactant
Reaction Step Two
Name
Quantity
3.7 L
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
7 kg
Type
reactant
Reaction Step Three
Name
Quantity
19 L
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To piperonal (15.55 kg, 103.5 mol) under mechanical stirring and under nitrogen was added ammonium acetate (13.4 kg, 173.8 mol), acetic acid (45.2 kg), and nitromethane (18.4 kg, 301.4 mol) sequentially. The mixture was warmed to 70° C. After about 30 minutes, the yellow product began to crystallize. The reaction temperature was raised to 80° C. and stirred for about 10 hours until minimal piperonal remains. The somewhat thick reaction mixture was cooled to 10° C. and filtered. The precipitate was washed with acetic acid (2×8 kg) and then water (2×90 kg). The product was dried under a nitrogen purge and then in a vacuum oven at 50° C. for 2 days to afford 15.94 kg (80%) of the title compound as a bright yellow solid.
Quantity
15.55 kg
Type
reactant
Reaction Step One
Quantity
13.4 kg
Type
reactant
Reaction Step Two
Quantity
18.4 kg
Type
reactant
Reaction Step Two
Quantity
45.2 kg
Type
solvent
Reaction Step Two
Yield
80%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

3,4-Methylenedioxy-beta-nitrostyrene
Reactant of Route 2
3,4-Methylenedioxy-beta-nitrostyrene
3,4-Methylenedioxy-beta-nitrostyrene
Reactant of Route 4
3,4-Methylenedioxy-beta-nitrostyrene

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